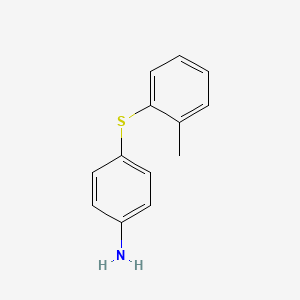

4-(2-Methylphenyl)sulfanylaniline

Descripción

4-(2-Methylphenyl)sulfanylaniline is an aromatic amine derivative featuring a sulfanyl (thioether) group at the para position of the aniline ring, linked to a 2-methylphenyl substituent. Its molecular formula is C₁₃H₁₃NS, with a molecular weight of 215.31 g/mol. The compound’s structure combines the electron-donating properties of the thioether group with steric effects from the ortho-methyl group, influencing its reactivity and physicochemical properties.

Propiedades

IUPAC Name |

4-(2-methylphenyl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTVRBMLMJXKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734052 | |

| Record name | 4-[(2-Methylphenyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76590-35-7 | |

| Record name | 4-[(2-Methylphenyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylphenyl)sulfanylaniline typically involves the reaction of 2-methylthiophenol with aniline under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction

Actividad Biológica

4-(2-Methylphenyl)sulfanylaniline, a compound with the chemical formula C13H12N2S, is part of the aniline family and contains a sulfanyl group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological mechanisms and effects is crucial for developing therapeutic applications.

Chemical Structure

The structure of this compound is characterized by:

- Amino Group (-NH2) : Contributes to its basicity and ability to form hydrogen bonds.

- Sulfanyl Group (-S-) : Imparts unique reactivity and interaction capabilities with biological targets.

- Aromatic Rings : The presence of methyl and phenyl groups enhances lipophilicity, affecting its bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that compounds with sulfanyl groups can generate ROS, which play a role in cell signaling and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell membranes.

Biological Activity Data

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antioxidant | Reduction of oxidative stress markers |

Case Studies

Several case studies have explored the biological effects of this compound:

-

Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent for infections.

-

Anticancer Properties :

- Research involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that this effect was associated with increased apoptosis markers.

-

Oxidative Stress Reduction :

- In vitro experiments revealed that the compound reduced levels of malondialdehyde (MDA), a marker of oxidative stress, suggesting its potential as an antioxidant agent.

Comparación Con Compuestos Similares

Structural and Electronic Effects

The table below compares substituent types, electronic effects, and inferred properties of 4-(2-Methylphenyl)sulfanylaniline with analogous compounds:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The thioether group in this compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, sulfonamide and sulfonyl groups (e.g., in 4-Sulfamoyl-L-phenylalanine and 4-(Methanesulfonylmethyl)aniline) withdraw electrons, deactivating the ring and directing reactions to meta positions.

Physicochemical Properties

- Solubility : Thioether-containing compounds like this compound are typically less polar than sulfonamides or sulfonates, suggesting higher lipophilicity and better solubility in organic solvents.

- Stability : Thioethers are prone to oxidation under acidic or oxidative conditions, forming sulfoxides or sulfones, whereas sulfonamides and sulfones exhibit greater stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.